molecular formula C13H16ClNO4 B8801136 N-Boc-(4-chlorophenyl)glycine

N-Boc-(4-chlorophenyl)glycine

Cat. No.: B8801136
M. Wt: 285.72 g/mol
InChI Key: FPRRDNKPHINQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(4’-chlorophenyl) glycine is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-(4’-chlorophenyl) glycine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of N-Boc-(4’-chlorophenyl) glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(4’-chlorophenyl) glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Boc-(4’-chlorophenyl) glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-(4’-chlorophenyl) glycine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine-substituted phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing their structure and function .

Comparison with Similar Compounds

N-Boc-(4’-chlorophenyl) glycine can be compared with other similar compounds, such as:

These compounds share similar synthetic routes and applications but differ in their reactivity and interaction with biological targets due to the position and nature of the substituents on the phenyl ring.

Properties

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

FPRRDNKPHINQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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